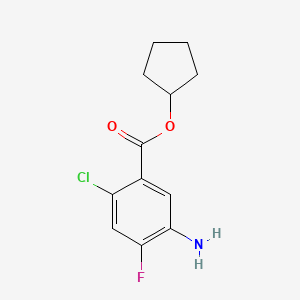
Benzoic acid,5-amino-2-chloro-4-fluoro-,cyclopentyl ester
Número de catálogo B8553339
Peso molecular: 257.69 g/mol
Clave InChI: TUAPEBCDJPBLAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04941909
Procedure details


71 g of iron powder are placed in 190 ml of ethanol, 50 ml of water and 5 ml of 32% hydrochloric acid while stirring and the whole is heated to 75° C. (internal temperature). A warm solution of 100 g of cyclopentyl 2-chloro-4-fluoro-5-nitrobenzoate in 50 ml of ethanol is added dropwise to this mixture. The reaction mixture is stirred at 70°-75° C. (internal temperature) for a further 2 hours, cooled, after cooling suction filtered over Celite and the residue on the suction filter is rinsed with 500 ml of water followed by 200 ml of ethyl acetate. The filtrate is brought to a PH value of 8 with saturated potassium bicarbonate solution and the resulting brown precipitate is filtered off over Celite. The filtrate is extracted twice with 400 ml of ethyl acetate each time. the combined organic phases are washed twice with 200 ml of saturated sodium chloride solution each time, dried over anhydrous magnesium sulphate and concentrated. Then, the residue is purified by chromatography on a silica gel column using ethyl acetate/n-hexane (1:4) as the eluent and crystallized from diisopropyl ether/n-hexane. In this manner there is obtained cyclopentyl 5-amino-2-chloro-4-fluorobenzoate, m.p. 61°-62° C.


Name
cyclopentyl 2-chloro-4-fluoro-5-nitrobenzoate
Quantity
100 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
O.Cl.[Cl:3][C:4]1[CH:17]=[C:16]([F:18])[C:15]([N+:19]([O-])=O)=[CH:14][C:5]=1[C:6]([O:8][CH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1)=[O:7]>C(O)C.[Fe]>[NH2:19][C:15]1[C:16]([F:18])=[CH:17][C:4]([Cl:3])=[C:5]([CH:14]=1)[C:6]([O:8][CH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1)=[O:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
cyclopentyl 2-chloro-4-fluoro-5-nitrobenzoate
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)OC2CCCC2)C=C(C(=C1)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
190 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
71 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at 70°-75° C. (internal temperature) for a further 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling suction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered over Celite
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the residue on the suction filter
|
WASH
|
Type
|
WASH
|
|
Details
|
is rinsed with 500 ml of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting brown precipitate is filtered off over Celite
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate is extracted twice with 400 ml of ethyl acetate each time
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases are washed twice with 200 ml of saturated sodium chloride solution each time
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the residue is purified by chromatography on a silica gel column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from diisopropyl ether/n-hexane
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=CC(=C(C(=O)OC2CCCC2)C1)Cl)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
